2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound featuring an indole ring system, a tetrahydropyran moiety, and an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The tetrahydropyran ring can be introduced through a subsequent cyclization reaction, often using acid catalysts. The oxadiazole group is typically formed through a cyclodehydration reaction involving hydrazine and a carboxylic acid derivative.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed on the oxadiazole ring to yield corresponding amines.
Substitution: : The compound can undergo nucleophilic substitution reactions at the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Substituted tetrahydropyran derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: : Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : The compound's potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the indole ring system can bind to various receptors and enzymes, modulating biological processes. The oxadiazole group may participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
This compound is unique due to its combination of indole, tetrahydropyran, and oxadiazole groups. Similar compounds include:
Indole-3-carboxylic acid: : Lacks the tetrahydropyran and oxadiazole groups.
Tetrahydropyran derivatives: : Do not contain the indole or oxadiazole moieties.
Oxadiazole derivatives: : Typically lack the indole and tetrahydropyran components.
Properties
IUPAC Name |
2-indol-1-yl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-16(12-22-8-5-13-3-1-2-4-15(13)22)19-11-17-20-18(21-25-17)14-6-9-24-10-7-14/h1-5,8,14H,6-7,9-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNOHFVUQXHYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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